

Characterization of 4-Methyl-3-sulfamoylbenzoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B1361579

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **4-Methyl-3-sulfamoylbenzoic acid**, a key organic compound with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a detailed protocol for its synthesis, and presents its spectroscopic characterization. Furthermore, it explores the known and potential biological activities of this compound and the broader class of sulfamoylbenzoic acids, supported by relevant data and pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Physicochemical Properties

4-Methyl-3-sulfamoylbenzoic acid is a sulfonamide derivative of benzoic acid. Its core structure features a benzoic acid moiety substituted with both a methyl and a sulfamoyl group, which are key determinants of its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented in Table 1.

Property	Value
IUPAC Name	4-Methyl-3-sulfamoylbenzoic acid
CAS Number	20532-05-2
Chemical Formula	C ₈ H ₉ NO ₄ S
Molecular Weight	215.23 g/mol
Appearance	White to off-white solid
Melting Point	267-269 °C[1]
Boiling Point (Predicted)	487.0 ± 55.0 °C[1]
Density (Predicted)	1.462 ± 0.06 g/cm ³ [1]
pKa (Predicted)	3.84 ± 0.10[1]
SMILES	CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N

Synthesis and Characterization

The synthesis of **4-Methyl-3-sulfamoylbenzoic acid** is typically achieved through a two-step process involving the chlorosulfonation of 4-methylbenzoic acid followed by amination.

Experimental Protocol: Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid

Materials:

- 4-Methylbenzoic acid
- Chlorosulfonic acid
- Thionyl chloride
- Concentrated ammonium hydroxide
- Ice

- Toluene
- Dichloromethane
- Anhydrous magnesium sulfate
- Hydrochloric acid

Procedure:

Step 1: Synthesis of 3-(chlorosulfonyl)-4-methylbenzoic acid

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-methylbenzoic acid to an excess of chlorosulfonic acid at 0 °C (ice bath).
- Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
- The crude 3-(chlorosulfonyl)-4-methylbenzoic acid will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
- Dry the product under vacuum.

Step 2: Synthesis of **4-Methyl-3-sulfamoylbenzoic acid**

- Suspend the crude 3-(chlorosulfonyl)-4-methylbenzoic acid in an excess of concentrated ammonium hydroxide at 0 °C.
- Stir the mixture at room temperature for 2-3 hours.
- Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
- The crude **4-Methyl-3-sulfamoylbenzoic acid** will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

- Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure compound.
- Dry the purified product under vacuum.

Spectroscopic Characterization (Predicted and Representative Data)

While experimental spectra for **4-Methyl-3-sulfamoylbenzoic acid** are not readily available in the searched literature, the following tables summarize the predicted and representative spectroscopic data based on the analysis of closely related compounds.

Table 2: Predicted ^1H NMR Spectral Data for **4-Methyl-3-sulfamoylbenzoic Acid** (in DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~8.3	d	1H	Aromatic H (H-2)
~8.0	dd	1H	Aromatic H (H-6)
~7.5	d	1H	Aromatic H (H-5)
~7.4	br s	2H	-SO ₂ NH ₂
~2.6	s	3H	-CH ₃

Table 3: Predicted ^{13}C NMR Spectral Data for **4-Methyl-3-sulfamoylbenzoic Acid** (in DMSO-d_6)

Chemical Shift (δ , ppm)	Assignment
~167	-COOH
~145	Aromatic C (C-4)
~139	Aromatic C (C-3)
~133	Aromatic C (C-1)
~131	Aromatic C (H-6)
~130	Aromatic C (H-2)
~126	Aromatic C (H-5)
~20	-CH ₃

Table 4: Predicted IR Spectral Data for **4-Methyl-3-sulfamoylbenzoic Acid**

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretch (sulfonamide)
3300-2500	O-H stretch (carboxylic acid)
~1700	C=O stretch (carboxylic acid)
~1600, ~1480	Aromatic C=C stretch
~1340, ~1160	S=O stretch (sulfonamide)
~900	O-H bend (out-of-plane, carboxylic acid)

Table 5: Predicted Mass Spectrometry Data for **4-Methyl-3-sulfamoylbenzoic Acid**

Ionization Mode	Predicted m/z	Assignment
ESI-	214.0179	[M-H] ⁻
ESI+	216.0325	[M+H] ⁺
ESI+	238.0144	[M+Na] ⁺

Biological Activity and Potential Applications

Sulfamoylbenzoic acid derivatives are a well-established class of compounds with diverse biological activities. While specific quantitative data for **4-Methyl-3-sulfamoylbenzoic acid** is limited in the available literature, its structural similarity to other biologically active sulfonamides provides a strong basis for predicting its potential therapeutic applications.

Enzyme Inhibition

The sulfonamide moiety is a key pharmacophore known to target various enzymes.

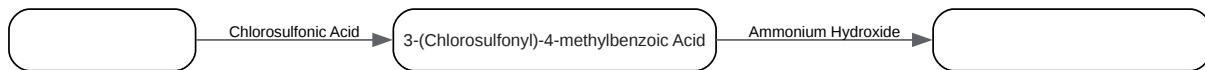
- **Carbonic Anhydrase Inhibition:** Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. Inhibition of specific CA isozymes is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer. It is highly probable that **4-Methyl-3-sulfamoylbenzoic acid** exhibits inhibitory activity against one or more CA isozymes.
- **Other Enzyme Targets:** Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of other enzymes, including ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in nucleotide metabolism and signaling.[\[2\]](#)

Antimicrobial Activity

The sulfonamide class of drugs were among the first synthetic antimicrobial agents and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[\[3\]](#) This mechanism is selective for microorganisms, as humans obtain folic acid through their diet.[\[3\]](#) Therefore, **4-Methyl-3-sulfamoylbenzoic acid** is a candidate for investigation as a potential antibacterial agent.

Visualizations

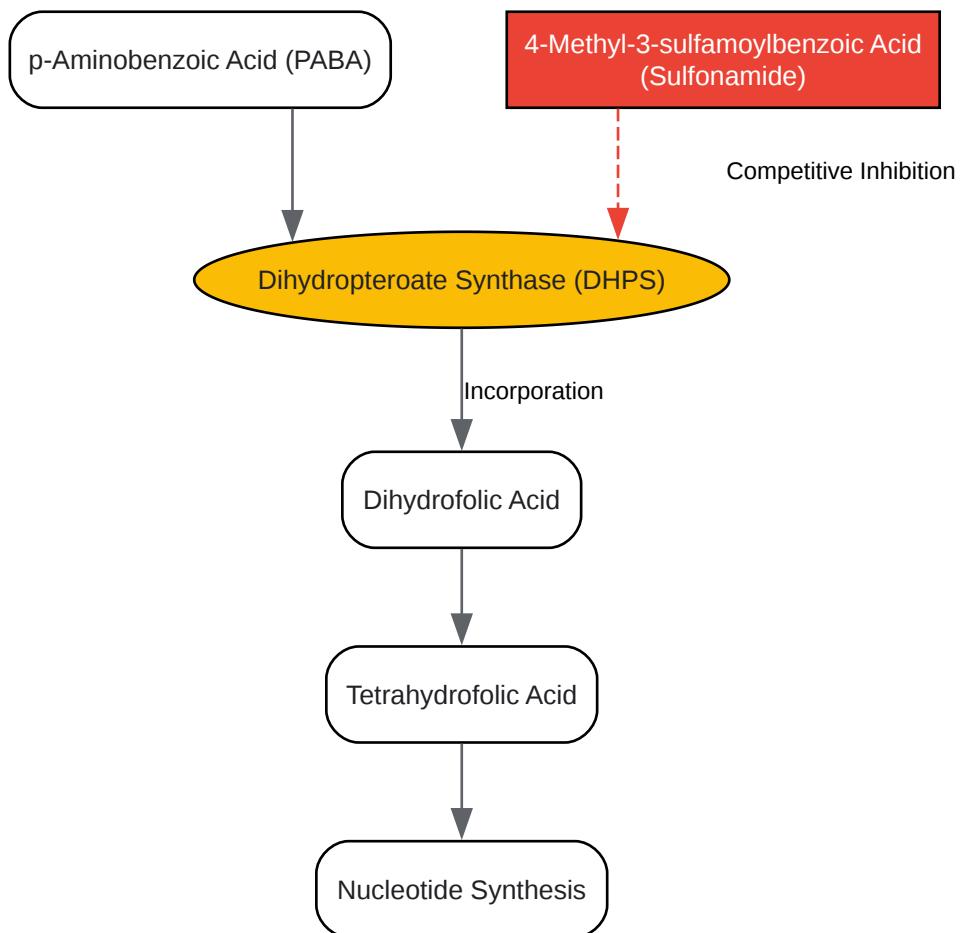
Synthetic Workflow



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Caption: Synthetic pathway for **4-Methyl-3-sulfamoylbenzoic acid**.

General Mechanism of Action for Sulfonamide Antimicrobials



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Caption: Inhibition of folic acid synthesis by sulfonamides.

Safety and Handling

Based on safety data sheets for related compounds, **4-Methyl-3-sulfamoylbenzoic acid** should be handled with care. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-

ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

4-Methyl-3-sulfamoylbenzoic acid is a versatile building block with significant potential for the development of novel therapeutic agents. Its physicochemical properties and the biological activities associated with its structural class make it a compelling target for further investigation. This technical guide provides a foundational understanding of this compound, summarizing its key characteristics and outlining methodologies for its synthesis and analysis. Further research to obtain detailed experimental spectroscopic data and to quantitatively assess its biological activity against a range of targets is warranted to fully elucidate its therapeutic potential.

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